
5-Amino-1-isopropyl-1H-indazole
Descripción general
Descripción
5-Amino-1-isopropyl-1H-indazole is a chemical compound with the molecular formula C10H13N3 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important heterocycles in drug molecules and have been the subject of extensive research due to their diverse biological activities .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of considerable interest in medicinal chemistry . Various methods have been developed to construct these heterocycles with better biological activities . For example, Menichincheri et al. used 3-amino-5-substituted indazole as a starting point for further investigation and obtained novel 3-aminoindazole derivatives . The synthesized compounds were tested for their enzyme inhibition and antiproliferative activities .
Chemical Reactions Analysis
The chemical reactions of indazole derivatives are greatly influenced by their tautomeric forms . The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole . This tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-1-isopropyl-1H-indazole are influenced by its molecular structure . It has a molecular weight of 175.23 .
Aplicaciones Científicas De Investigación
Pharmacology
Application Summary
5-Amino-1-isopropyl-1H-indazole is utilized in pharmacology for its potential as a core structure in various medicinal compounds. It has been identified for its role in the synthesis of drugs with antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Methods of Application
The compound is synthesized through methods such as transition metal-catalyzed reactions and reductive cyclization reactions. These methods emphasize the formation of C–N and N–N bonds without the need for catalysts and solvents .
Results and Outcomes
The synthesized indazole derivatives have shown promising biological activity, with several recently marketed drugs containing the indazole motif. The efficacy of these compounds is often measured in terms of their inhibitory concentrations (IC50) against various pathogens or cancer cell lines .
Material Science
Application Summary
In material science, 5-Amino-1-isopropyl-1H-indazole contributes to the development of functional molecules used in everyday applications. Its derivatives are key components due to their versatile chemical properties .
Methods of Application
The compound is integrated into materials through chemical synthesis, which involves the careful control of functional group compatibility and substitution patterns around the indazole ring .
Results and Outcomes
The materials developed using indazole derivatives exhibit improved performance characteristics, such as enhanced durability or specific interaction with other substances, which are quantified through various material testing protocols .
Biochemistry
Application Summary
Biochemically, 5-Amino-1-isopropyl-1H-indazole is significant in the study of indole derivatives, which show a wide range of biological activities including antiviral properties .
Methods of Application
Biochemical applications involve the synthesis of indazole-based compounds and testing their biological activity against various viruses and bacteria, often using cell cultures and biochemical assays .
Results and Outcomes
Compounds with the indazole structure have demonstrated inhibitory activities against pathogens, with specific derivatives showing selectivity indices that quantify their effectiveness and safety as potential therapeutic agents .
Agriculture
Application Summary
In agriculture, indazole derivatives, including those based on 5-Amino-1-isopropyl-1H-indazole, are explored for their potential use as bioactive compounds against plant pathogens and for the treatment of various plant disorders .
Methods of Application
These compounds are applied in agricultural settings through soil amendment or foliar sprays, following synthesis methods that prioritize biological activity and environmental safety .
Results and Outcomes
The effectiveness of indazole derivatives in agriculture is measured by their impact on crop yield, disease resistance, and overall plant health, often assessed through field trials and laboratory analyses .
Environmental Science
Application Summary
Environmental science research utilizes 5-Amino-1-isopropyl-1H-indazole in the synthesis of compounds that may have applications in pollution control and environmental remediation .
Methods of Application
The environmental applications involve synthesizing indazole derivatives that can interact with pollutants, facilitating their breakdown or removal from the environment .
Results and Outcomes
The success of these applications is evaluated through the reduction of pollutant levels and improvement of environmental quality, often measured by analytical chemistry techniques .
Analytical Chemistry
Application Summary
Analytical chemistry leverages 5-Amino-1-isopropyl-1H-indazole in the development of analytical reagents and sensors due to its reactive nature and the ability to form stable complexes with various analytes .
Methods of Application
Indazole derivatives are used in analytical procedures, such as chromatography and spectrometry, where they may serve as standards or reactants to detect and quantify other substances .
Results and Outcomes
The outcomes in analytical chemistry are quantified by the precision, accuracy, and sensitivity of the analytical methods developed using indazole derivatives, which are critical for the reliable analysis of samples .
This analysis provides a detailed overview of the diverse applications of 5-Amino-1-isopropyl-1H-indazole across various scientific fields, highlighting the methods and results associated with each application. The compound’s versatility underscores its importance in research and development across multiple disciplines.
Oncology
Application Summary
In oncology, 5-Amino-1-isopropyl-1H-indazole is investigated for its potential use in cancer treatment. It serves as a scaffold for creating compounds that inhibit the growth of cancer cells .
Methods of Application
The compound is used to synthesize small molecule inhibitors targeting specific pathways in cancer cells. These inhibitors are designed to bind to oncogenic proteins and disrupt their function .
Results and Outcomes
The synthesized inhibitors have shown efficacy in preclinical models, reducing tumor growth and improving survival rates. Clinical trials are conducted to assess their safety and effectiveness in humans .
Neurology
Application Summary
Neurological research explores the use of 5-Amino-1-isopropyl-1H-indazole derivatives as potential treatments for neurodegenerative diseases due to their neuroprotective properties .
Methods of Application
These compounds are tested in vitro and in vivo for their ability to protect neurons from damage. The methods include cell culture assays and animal models of neurodegeneration .
Results and Outcomes
The results indicate that certain indazole derivatives can reduce neuronal death and improve cognitive functions in disease models, providing a basis for further drug development .
Cardiology
Application Summary
Cardiology benefits from the application of 5-Amino-1-isopropyl-1H-indazole in the development of cardiovascular drugs. Its derivatives are studied for their vasodilatory and cardioprotective effects .
Methods of Application
The compounds are synthesized and tested on cardiac cells and animal models to evaluate their impact on heart function and blood flow .
Immunology
Application Summary
Immunological studies involve 5-Amino-1-isopropyl-1H-indazole in the creation of new immunomodulatory drugs. These drugs aim to regulate the immune response in various diseases .
Methods of Application
The compounds are tested for their ability to modulate immune cell activity, using techniques like flow cytometry and cytokine assays .
Results and Outcomes
The indazole derivatives have demonstrated the capacity to alter immune responses, which could be beneficial in treating autoimmune disorders and enhancing vaccine efficacy .
Dermatology
Application Summary
Dermatological applications of 5-Amino-1-isopropyl-1H-indazole include the development of treatments for skin conditions such as psoriasis and eczema .
Methods of Application
Topical formulations containing indazole derivatives are applied to affected skin areas in preclinical models to assess their therapeutic potential .
Results and Outcomes
Clinical trials have shown that these compounds can alleviate symptoms of inflammatory skin diseases, improving patient quality of life .
Veterinary Medicine
Application Summary
In veterinary medicine, 5-Amino-1-isopropyl-1H-indazole is used to develop drugs for animal health, targeting conditions similar to those in humans, such as infections and chronic diseases .
Methods of Application
The drugs are formulated and administered to animals, with dosages and regimens tailored to different species and conditions .
Results and Outcomes
The outcomes in veterinary applications are measured by the improvement in animal health and recovery rates, with a focus on safety and efficacy .
These additional applications further illustrate the versatility of 5-Amino-1-isopropyl-1H-indazole in scientific research, offering promising avenues for therapeutic intervention across a range of medical and scientific disciplines.
Respiratory Therapeutics
Application Summary
5-Amino-1-isopropyl-1H-indazole derivatives are being explored as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which is a promising target for the treatment of respiratory diseases .
Methods of Application
The synthesis of these inhibitors involves advanced organic synthesis techniques, including transition metal-catalyzed reactions and reductive cyclization reactions. The focus is on achieving high selectivity and potency for PI3Kδ inhibition .
Results and Outcomes
The compounds have shown potential in preclinical studies, demonstrating the ability to modulate immune responses in the lungs and reduce inflammation, which are critical factors in respiratory diseases .
Antiviral Research
Application Summary
Indazole compounds, including those derived from 5-Amino-1-isopropyl-1H-indazole, are studied for their antiviral properties. They are considered for the development of new antiviral drugs against a range of viruses .
Methods of Application
These compounds are synthesized and tested against various viral strains in vitro. The methods include evaluating their efficacy in inhibiting viral replication and assessing their safety profile .
Results and Outcomes
Some indazole derivatives have exhibited strong antiviral activity, with promising results in terms of their inhibitory concentrations (IC50) and selectivity indices, making them candidates for further drug development .
Chemical Sensors
Application Summary
5-Amino-1-isopropyl-1H-indazole is used in the development of chemical sensors due to its ability to form stable complexes with various analytes, enhancing the detection of specific chemicals .
Methods of Application
The compound is incorporated into sensor designs that utilize its reactivity. These sensors are calibrated to detect and quantify the presence of specific substances with high sensitivity .
Results and Outcomes
The sensors developed using indazole derivatives have shown high accuracy and precision in detecting analytes, which is crucial for applications in environmental monitoring and industrial quality control .
Antidepressant Development
Application Summary
Research into the antidepressant effects of indazole derivatives is ongoing, with 5-Amino-1-isopropyl-1H-indazole being a key scaffold for creating compounds that affect neurotransmitter systems .
Methods of Application
The synthesis of these compounds targets the enhancement of their interaction with neurotransmitter receptors. Preclinical studies involve behavioral assays to assess their antidepressant effects .
Results and Outcomes
Early results indicate that certain derivatives can positively affect mood-related behaviors in animal models, suggesting potential for development into antidepressant medications .
Anti-inflammatory Agents
Application Summary
The anti-inflammatory properties of 5-Amino-1-isopropyl-1H-indazole are harnessed to develop new drugs that can treat various inflammatory conditions .
Methods of Application
These drugs are designed to modulate inflammatory pathways. They undergo rigorous testing in cell-based assays and animal models to evaluate their efficacy and safety .
Results and Outcomes
Indazole-based anti-inflammatory agents have shown promise in reducing inflammation markers and improving symptoms in preclinical trials, paving the way for clinical testing .
Antibacterial Drug Discovery
Application Summary
The antibacterial activity of 5-Amino-1-isopropyl-1H-indazole derivatives is being investigated for the creation of new antibiotics to combat resistant bacterial strains .
Methods of Application
The compounds are synthesized with the goal of disrupting bacterial cell processes. They are tested against a variety of bacterial species to identify potent antibacterial agents .
Results and Outcomes
Some derivatives have demonstrated significant antibacterial activity, with low minimum inhibitory concentrations (MICs) against target bacteria, indicating their potential as new antibiotics .
Safety And Hazards
5-Amino-1-isopropyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
Indazole derivatives, including 5-Amino-1-isopropyl-1H-indazole, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research will likely continue to explore new synthetic strategies for indazole derivatives, investigate their molecular pharmacology, and develop new drugs based on these compounds .
Propiedades
IUPAC Name |
1-propan-2-ylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEUSNZVGUYGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585647 | |
| Record name | 1-(Propan-2-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-isopropyl-1H-indazole | |
CAS RN |
928821-18-5 | |
| Record name | 1-(Propan-2-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





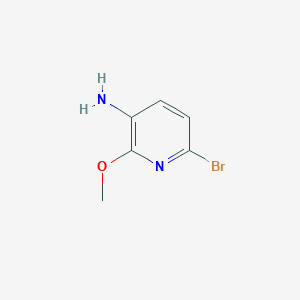
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
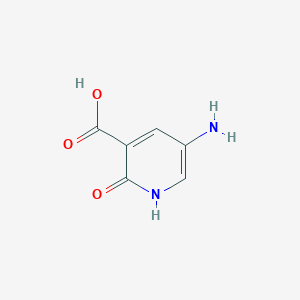
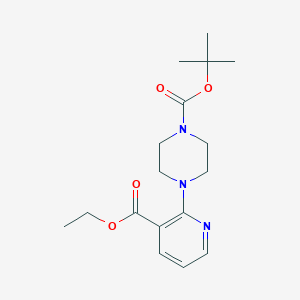
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)
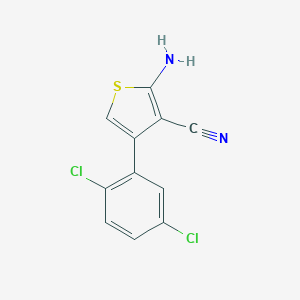
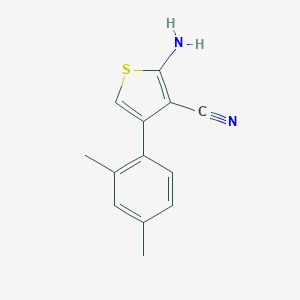
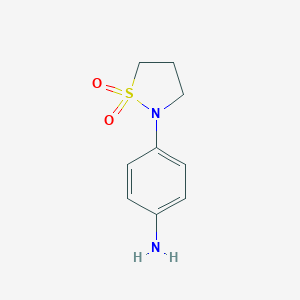
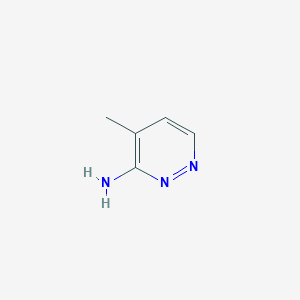
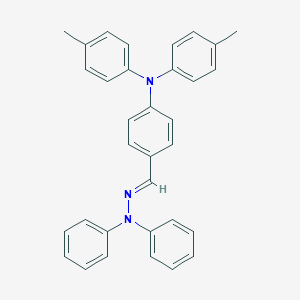
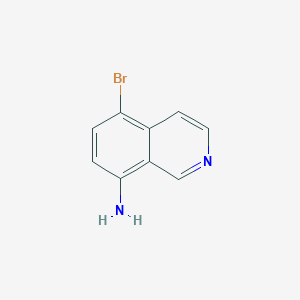
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)